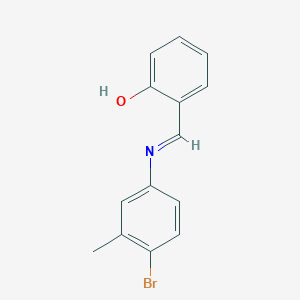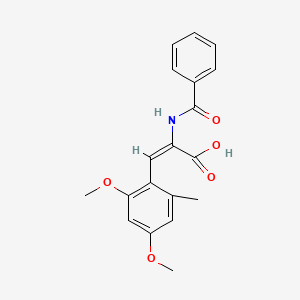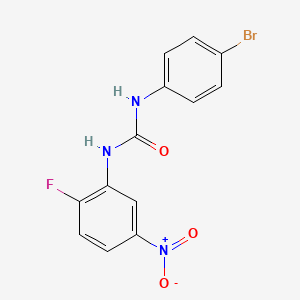
14-Oxoicosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Oxoicosanamide is a chemical compound with the molecular formula C20H39NO2 It is an amide derivative of a long-chain fatty acid, specifically a 20-carbon chain with a ketone group at the 14th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Oxoicosanamide typically involves the reaction of a 14-oxo fatty acid with an amine. One common method is the amidation reaction, where the carboxylic acid group of the fatty acid reacts with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar amidation process but optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 14-Oxoicosanamide can undergo various chemical reactions, including:
Oxidation: The ketone group at the 14th position can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 14-Oxoicosanoic acid.
Reduction: 14-Hydroxyicosanamide.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
14-Oxoicosanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism by which 14-Oxoicosanamide exerts its effects is primarily through its interaction with specific molecular targets. The ketone and amide functional groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
14-Oxoicosanamide can be compared with other similar compounds, such as:
14-Hydroxyicosanamide: Similar structure but with a hydroxyl group instead of a ketone.
14-Oxohexadecanamide: A shorter chain analogue with 16 carbons instead of 20.
14-Oxoicosanoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound’s uniqueness lies in its specific combination of a long carbon chain with a ketone and amide functional group. This combination provides it with distinct chemical and biological properties that are not found in shorter chain analogues or those with different functional groups.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C20H39NO2 |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
14-oxoicosanamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-13-16-19(22)17-14-11-9-7-5-6-8-10-12-15-18-20(21)23/h2-18H2,1H3,(H2,21,23) |
InChI-Schlüssel |
GMQDVTPORBPNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CCCCCCCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

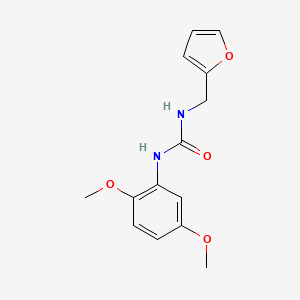
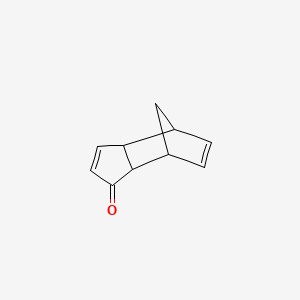
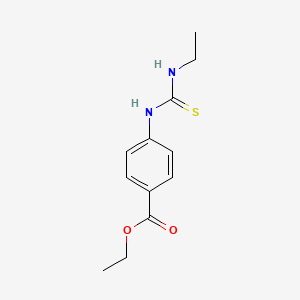
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)

